molecular formula C16H23BN2O4 B13985043 N1,N3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxamide

N1,N3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxamide

Cat. No.: B13985043
M. Wt: 318.2 g/mol
InChI Key: VWTAPGFKOJGQQS-UHFFFAOYSA-N
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Description

N1,N3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxamide is a boronic ester-functionalized aromatic compound with two methyl-substituted carboxamide groups at the 1- and 3-positions of a benzene ring. Its synthesis involves a palladium-catalyzed Suzuki-Miyaura coupling reaction between 5-bromo-N1,N3-dimethylbenzene-1,3-dicarboxamide and bis(pinacolato)diboron, yielding the product in 35% after purification . The compound’s structure is confirmed via $ ^1 \text{H NMR} $ (δ 8.63 ppm for amide protons, δ 1.33 ppm for pinacol methyl groups) and mass spectrometry (ESI: [M+H]$ ^+ $, 319.2) . It serves as a key intermediate in medicinal chemistry, particularly for synthesizing FimH antagonists targeting urinary tract infections (UTIs) .

Properties

Molecular Formula

C16H23BN2O4

Molecular Weight

318.2 g/mol

IUPAC Name

1-N,3-N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C16H23BN2O4/c1-15(2)16(3,4)23-17(22-15)12-8-10(13(20)18-5)7-11(9-12)14(21)19-6/h7-9H,1-6H3,(H,18,20)(H,19,21)

InChI Key

VWTAPGFKOJGQQS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)NC)C(=O)NC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N1,N3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxamide typically involves two key steps:

  • Amidation of a brominated benzene-1,3-dicarboxylate precursor with methylamine to form the N,N-dimethyl dicarboxamide.
  • Installation of the boronate ester moiety via palladium-catalyzed borylation (Miayura borylation) of the aryl bromide.

Stepwise Synthetic Route

Amidation of Dimethyl 5-bromoisophthalate
  • Starting from dimethyl 5-bromoisophthalate , the ester groups are converted to amides by reaction with methylamine in ethanol.
  • This reaction proceeds quantitatively, yielding N1,N3-dimethyl 5-bromoisophthalamide .
  • Conditions: Typically performed at room temperature or with mild heating in ethanol solvent.
Installation of Boronate Ester
  • The brominated amide intermediate undergoes palladium-catalyzed borylation using bis(pinacolato)diboron.
  • Catalysts such as Pd(dppf)Cl2 are employed in polar aprotic solvents like DMSO.
  • The reaction proceeds under inert atmosphere (argon or nitrogen) at elevated temperatures.
  • The product is the pinacol boronate ester derivative, This compound .
  • Typical yields are good to excellent.

Representative Reaction Scheme

Step Reactants Reagents/Conditions Product Yield
1 Dimethyl 5-bromoisophthalate + Methylamine Ethanol, RT or mild heating N1,N3-dimethyl 5-bromoisophthalamide Quantitative
2 N1,N3-dimethyl 5-bromoisophthalamide + Bis(pinacolato)diboron Pd(dppf)Cl2, DMSO, inert atmosphere, elevated temp This compound Good to excellent

Detailed Experimental Notes and Optimization

  • The amidation step is straightforward and high yielding, with methylamine acting as the nucleophile replacing methyl ester groups.
  • The borylation requires careful control of palladium catalyst loading, temperature, and inert atmosphere to prevent side reactions.
  • The use of bis(pinacolato)diboron is critical to install the boronate ester group.
  • Purification typically involves column chromatography or recrystallization.
  • The boronate ester is sensitive to moisture and should be handled under dry conditions.

Related Synthetic Examples and Analogues

  • Similar synthetic strategies have been reported for the preparation of 3,5-di-(N-methyl aminocarbonyl)phenyl boronic acid pinacol esters , which are close structural analogues.
  • These compounds have been synthesized as intermediates for Suzuki couplings in medicinal chemistry applications, such as the synthesis of FimH antagonists.
  • Amidation followed by Pd-catalyzed borylation is a well-established route for preparing boronate esters of aromatic amides.

Data Table: Summary of Key Reagents and Conditions

Parameter Details
Starting material Dimethyl 5-bromoisophthalate
Amidation reagent Methylamine (in ethanol)
Amidation conditions Room temperature or mild heating
Borylation reagent Bis(pinacolato)diboron
Catalyst Pd(dppf)Cl2 or Pd(dppf)Cl2·CH2Cl2
Solvent for borylation DMSO or 1,4-dioxane
Atmosphere Argon or nitrogen (inert)
Temperature for borylation 80–100 °C
Reaction time Overnight (12–24 hours)
Purification Silica gel chromatography or recrystallization
Typical yield Amidation: quantitative; Borylation: moderate to high

Research Results and Characterization

  • The synthesized This compound is characterized by standard spectroscopic methods:
  • The boronate ester moiety facilitates further cross-coupling reactions, enabling the synthesis of more complex biaryl or heteroaryl compounds.
  • The preparation method is robust and reproducible, suitable for scale-up in medicinal chemistry and materials science research.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxamide, N1,N3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction may produce amides or alcohols. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

1,3-Benzenedicarboxamide, N1,N3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Benzenedicarboxamide, N1,N3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- exerts its effects involves interactions with various molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in chemical reactions. This property is exploited in catalysis and the development of boron-based drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents on the aromatic core and the presence of alternative functional groups. Key examples include:

Compound Name Core Structure Substituents Key Functional Groups Applications
N1,N3-Dimethyl-5-(pinacol boronate)benzene-1,3-dicarboxamide Benzene N-methyl carboxamide (1,3-positions), boronic ester (5-position) Carboxamide, boronic ester FimH antagonist intermediates
Dimethyl 5-(pinacol boronate)benzene-1,3-dicarboxylate () Benzene Methoxycarbonyl (1,3-positions), boronic ester (5-position) Ester, boronic ester Suzuki coupling precursors for materials science
N,3-Dimethyl-5-(pinacol boronate)-2-pyridinamine () Pyridine Methylamine (2-position), methyl (3-position), boronic ester (5-position) Amine, boronic ester Potential cross-coupling reagents
5-(Pinacol boronate)isophthalaldehyde () Benzene Aldehyde (1,3-positions), boronic ester (5-position) Aldehyde, boronic ester COF/MOF synthesis, photocatalysis
N,N-Dimethyl-3,5-bis(pinacol boronate)-1H-pyrazole-1-carboxamide () Pyrazole Bis-boronic ester (3,5-positions), dimethyl carboxamide (1-position) Bis-boronic ester, carboxamide Bifunctional cross-linkers in polymer chemistry

Key Observations :

  • Carboxamide vs. Esters (e.g., ) are more lipophilic, favoring organic-phase reactions .
  • Aromatic Core : Pyridine derivatives () exhibit altered electronic properties (e.g., basicity) versus benzene analogs, affecting reactivity in cross-coupling reactions .
  • Bis-Boronic Esters : Compounds like enable dual Suzuki couplings, expanding utility in synthesizing conjugated polymers or dendrimers .

Biological Activity

N1,N3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxamide is a complex organic compound with significant potential in various fields, particularly in medicinal chemistry due to its unique structural features. This article reviews the biological activity of this compound by exploring its chemical properties, potential therapeutic applications, and existing research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H23BN2O6. The compound features a benzene ring substituted with two dimethylamino groups and a boron-containing dioxaborolane moiety. This unique structure contributes to its chemical reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC19H23BN2O6
Molecular Weight367.31 g/mol
Functional GroupsAmide, Ester
Boron ContentYes

Potential Biological Effects

  • Anticancer Activity : Preliminary investigations suggest that boron compounds may inhibit tumor growth and induce apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Some boron-containing compounds exhibit antimicrobial activity against various pathogens.

1. Anticancer Studies

Research has indicated that boron-containing compounds can selectively target cancer cells while sparing normal cells. A study on related boron compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

2. Interaction with Biological Systems

Studies focusing on the interaction of similar compounds with biological systems have revealed that these compounds can alter cellular signaling pathways. For instance, the dioxaborolane moiety may enhance the compound's ability to form complexes with biomolecules such as proteins and nucleic acids .

3. Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that yield high-purity products suitable for biological testing. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of the synthesized compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N1,N3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxamide?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed Miyaura borylation of a halogenated benzene precursor, followed by carboxamide functionalization. Key steps include:

  • Precursor Preparation : Start with 5-bromo-N1,N3-dimethylbenzene-1,3-dicarboxamide.
  • Borylation : React with bis(pinacolato)diboron (B₂Pin₂) using Pd(dppf)Cl₂ as a catalyst in a 1,4-dioxane/water mixture at 80–100°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.
  • Validation : Confirm structure via 1H^1 \text{H}-NMR (characteristic peaks: 1.3 ppm for dioxaborolane methyl groups, 3.0–3.2 ppm for N-methyl carboxamide) .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR identify methyl groups (dioxaborolane and carboxamide) and aromatic protons.
  • FT-IR : Confirm carboxamide C=O stretches (~1650 cm1^{-1}) and B-O vibrations (~1350 cm1^{-1}).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., 11B/10B^{11} \text{B}/^{10} \text{B} splitting).
  • X-ray Crystallography (if crystalline): Resolve boronate ester geometry .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound in cross-coupling reactions?

  • Methodological Answer :

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates in Suzuki-Miyaura couplings. Focus on boron-carbon bond activation energy and steric effects from the dioxaborolane group.
  • Solvent Effects : Simulate solvent interactions (e.g., THF vs. DMF) using COSMO-RS models to predict reaction yields.
  • Experimental Validation : Compare computational predictions with kinetic studies (e.g., in situ 11B^{11} \text{B}-NMR monitoring). This iterative approach reduces trial-and-error experimentation .

Q. What strategies resolve discrepancies in catalytic efficiency when using this compound as a boron source?

  • Methodological Answer :

  • Controlled Variable Analysis : Use factorial design (DoE) to isolate factors like catalyst loading, solvent polarity, and temperature. For example, a 23^3 factorial design can identify interactions between Pd catalyst type (e.g., Pd(OAc)₂ vs. PdCl₂) and base (K2_2CO₃ vs. CsF) .
  • Contradiction Analysis : Cross-reference data with literature using meta-analysis tools. If reported yields vary, assess purity of starting materials (e.g., trace moisture in dioxaborolane derivatives degrades reactivity) .

Q. How can hydrolysis stability of the dioxaborolane group be enhanced for aqueous-phase applications?

  • Methodological Answer :

  • Protective Strategies : Introduce steric hindrance via substituents (e.g., bulkier pinacolato groups) or use micellar encapsulation (e.g., SDS surfactant).
  • Kinetic Studies : Monitor hydrolysis rates via 11B^{11} \text{B}-NMR in buffered solutions (pH 5–9). Adjust reaction pH to minimize boron-leaching .

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